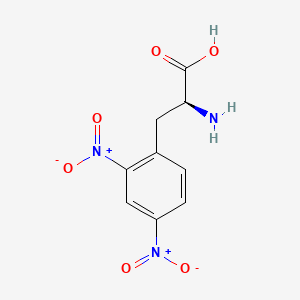

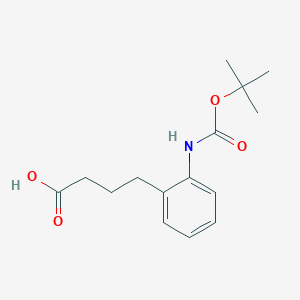

Boc-4-(2-aminophenyl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-4-(2-aminophenyl)butanoic acid, also known as Boc-Phe-OH, is an important organic compound used in a variety of scientific research applications. Boc-Phe-OH is a white crystalline solid that is soluble in water and organic solvents. It is a derivative of phenylalanine, an essential amino acid, and is commonly used in peptide synthesis and as a model compound for the study of peptide structure and function. Boc-Phe-OH also has potential applications in drug design, as it can be used as a building block for creating novel peptide-based drugs.

科学的研究の応用

NMR Studies and Peptide Chemistry

Boc-4-(2-aminophenyl)butanoic acid and its derivatives are utilized in the field of nuclear magnetic resonance (NMR) studies and peptide chemistry. The compounds, particularly Boc-protected amino acids, play a significant role in promoting distinct structural conformations in peptides. For instance, specific Boc-protected hydroxyproline derivatives were found to promote polyproline helix conformations in model peptides, enhancing the sensitivity of detection via 19F NMR. Such characteristics make these compounds valuable in medicinal chemistry and as probes in scientific research (Tressler & Zondlo, 2014).

Solubility and Thermodynamic Studies

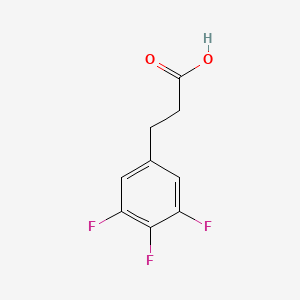

The solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid in various solvents has been extensively studied. Understanding the solubility and thermodynamic properties of these compounds in different solvents is crucial for their application in chemical synthesis and pharmaceutical formulation. For instance, the solubility of this compound was found to increase with temperature in solvents like methanol, ethanol, and others, providing vital data for its application in chemical processes (Fan et al., 2016).

Amino Group Protection in Synthesis

This compound derivatives are frequently employed as protecting groups in the synthesis of complex molecules. The protection and deprotection of amino groups are pivotal steps in the synthesis of pharmaceuticals like ceforanide. Studies comparing different protecting agents for amino groups have highlighted the efficacy of Boc (Di-tert butyl dicarbonate) due to its higher yield and the feasibility of removing the protecting group under certain conditions (Zhao, Wang, & Liu, 2014).

Synthesis of Enantiomers and N-Protected Derivatives

The synthesis of enantiomers and N-protected derivatives of amino acids, including those related to this compound, is another significant area of research. The ability to create enantiomerically pure compounds is crucial for the development of pharmaceuticals and other bioactive molecules. Enantioselective synthesis methods, using catalysts like lipases, have been developed to obtain these compounds in their pure forms (Solymár, Kanerva, & Fülöp, 2004).

Catalyst-free Chemoselective N-tert-butyloxycarbonylation

Chemoselective N-tert-butyloxycarbonylation of amines, a process relevant to this compound, is vital for synthesizing N-protected amines. The catalyst-free approach to this reaction in water is notable for its selectivity and the purity of the resulting N-t-Boc derivatives. This method avoids the formation of undesirable side products and is applicable to a range of compounds, including chiral amines and beta-amino alcohols (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

特性

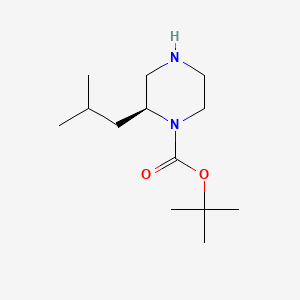

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-5-4-7-11(12)8-6-10-13(17)18/h4-5,7,9H,6,8,10H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUBKGRYPOKYJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。